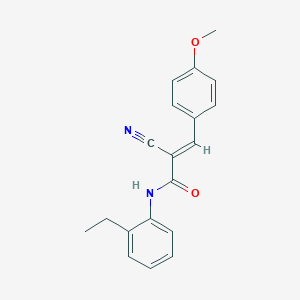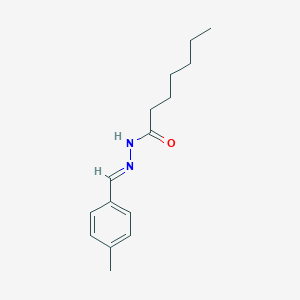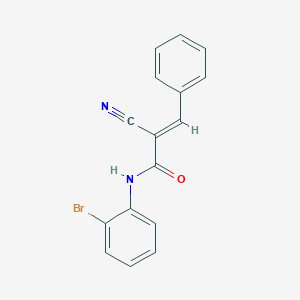
Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate, also known as EBCQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the family of quinoline derivatives, which have been widely used in medicinal chemistry due to their diverse biological activities. EBCQ has shown promising results in various studies, making it a valuable tool for researchers in different fields.
作用機序
The mechanism of action of Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate is not fully understood, but it is believed to involve the inhibition of heme detoxification in the parasite. This leads to the accumulation of toxic heme, which ultimately kills the parasite. Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate has also been shown to inhibit the activity of heme oxygenase, an enzyme involved in the breakdown of heme in the parasite.
Biochemical and Physiological Effects
Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate has been shown to have a range of biochemical and physiological effects. In addition to its antimalarial activity, Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate has been shown to have anticancer activity, with studies demonstrating its ability to induce apoptosis in cancer cells. Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate in lab experiments is its high potency and selectivity. This makes it a valuable tool for studying the mechanisms of action of various biological processes. However, Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate also has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo. Additionally, Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for research on Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate. One area of interest is the development of new antimalarial drugs based on the structure of Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate. This could involve the synthesis of new derivatives with improved potency and selectivity. Another area of interest is the exploration of Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate's potential in the treatment of other diseases, such as cancer and inflammatory diseases. Finally, further studies are needed to establish the safety and efficacy of Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate in humans, which could pave the way for its use in clinical settings.
合成法
The synthesis of Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate involves several steps, starting from the reaction of 4-chloroquinoline-3-carboxylic acid with benzylamine. The resulting intermediate is then treated with ethyl chloroformate to obtain the final product, Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate. This method has been optimized to yield high purity and yield of Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate, making it a reliable and efficient process for large-scale production.
科学的研究の応用
Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as an antimalarial agent. Studies have shown that Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate has potent activity against Plasmodium falciparum, the parasite responsible for causing malaria. This makes Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate a potential candidate for the development of new antimalarial drugs.
特性
製品名 |
Ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate |
|---|---|
分子式 |
C19H17ClN2O2 |
分子量 |
340.8 g/mol |
IUPAC名 |
ethyl 4-(benzylamino)-8-chloroquinoline-3-carboxylate |
InChI |
InChI=1S/C19H17ClN2O2/c1-2-24-19(23)15-12-22-18-14(9-6-10-16(18)20)17(15)21-11-13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H,21,22) |
InChIキー |
CXQOLMDNDDUYHX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CC=C3)C=CC=C2Cl |
正規SMILES |
CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CC=C3)C=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-cyano-N-[4-(diethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B255228.png)
![Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B255231.png)




![isopropyl 2-{3-nitrobenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B255243.png)
![1-[5-Methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B255245.png)
![N-ethyl-N-(2-hydroxyethyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B255246.png)



![2-[(4-Chlorophenyl)carbamoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255253.png)
![3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255254.png)